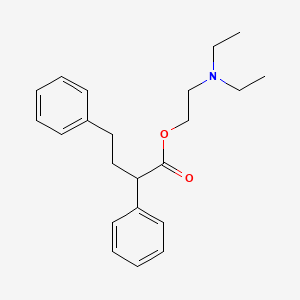
2-(Diethylamino)ethyl 2,4-diphenylbutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diethylamino)ethyl 2,4-diphenylbutyrate is a chemical compound with the molecular formula C20H27NO2 It is known for its unique structure, which includes a diethylamino group and a diphenylbutyrate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl 2,4-diphenylbutyrate typically involves the esterification of 2,4-diphenylbutyric acid with 2-(diethylamino)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Purification of the final product is typically achieved through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-(Diethylamino)ethyl 2,4-diphenylbutyrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the diethylamino group or the ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or esters.
Aplicaciones Científicas De Investigación
2-(Diethylamino)ethyl 2,4-diphenylbutyrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(Diethylamino)ethyl 2,4-diphenylbutyrate involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can interact with biological membranes, altering their permeability and affecting cellular processes. The diphenylbutyrate moiety may interact with specific receptors, modulating their activity and leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Diethylamino)ethyl 2,4-diphenylpropanoate
- 2-(Diethylamino)ethyl 2,4-diphenylacetate
- 2-(Diethylamino)ethyl 2,4-diphenylbutanoate
Uniqueness
2-(Diethylamino)ethyl 2,4-diphenylbutyrate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.
Propiedades
Número CAS |
77985-15-0 |
|---|---|
Fórmula molecular |
C22H29NO2 |
Peso molecular |
339.5 g/mol |
Nombre IUPAC |
2-(diethylamino)ethyl 2,4-diphenylbutanoate |
InChI |
InChI=1S/C22H29NO2/c1-3-23(4-2)17-18-25-22(24)21(20-13-9-6-10-14-20)16-15-19-11-7-5-8-12-19/h5-14,21H,3-4,15-18H2,1-2H3 |
Clave InChI |
RHQLGMFQMOJMSC-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC(=O)C(CCC1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-[(3-Butoxy-2-hydroxypropyl)amino]-4-methoxyphenyl}acetamide](/img/structure/B14454098.png)
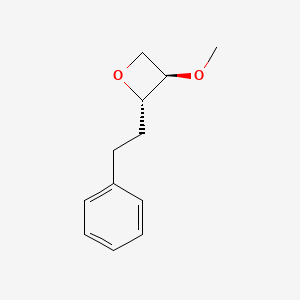


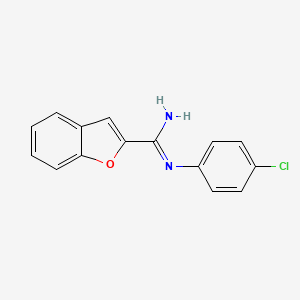
![2,2'-[(1R,3S)-Cyclopent-4-ene-1,3-diyl]diacetic acid](/img/structure/B14454140.png)
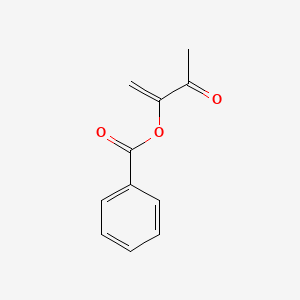
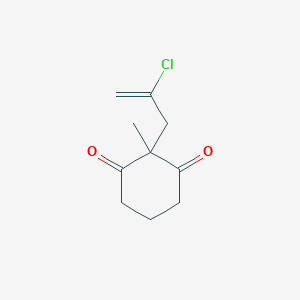
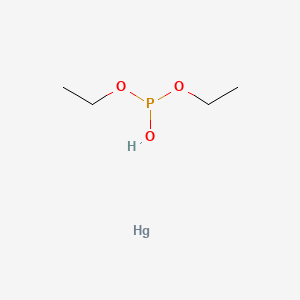
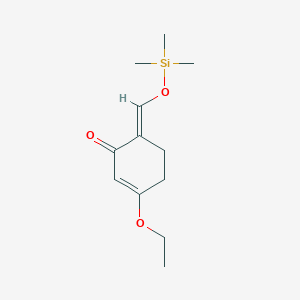
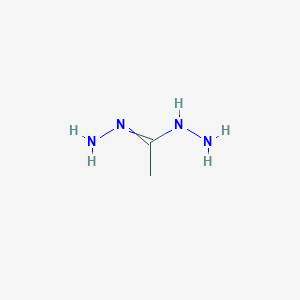
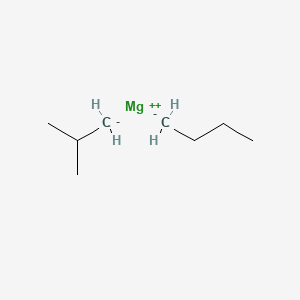
![4-[(Phenylsulfanyl)methyl]pyridine](/img/structure/B14454179.png)
![1-[2-(Diphenylmethoxy)ethyl]azepane](/img/structure/B14454181.png)
